CYP2A6 Inhibition Potency: 4-(Chloromethyl)-6,7-dimethoxycoumarin vs. Methoxsalen as Baseline
In a standardized human liver microsome assay measuring inhibition of coumarin 7-hydroxylation (a CYP2A6-specific reaction), 4-(chloromethyl)-6,7-dimethoxycoumarin demonstrated an IC50 of 6,400 nM (6.4 µM) [1]. This is compared to methoxsalen, a clinically used CYP2A6 inhibitor that also potently inhibits CYP3A4, reported with an IC50 of approximately 50 nM in comparable human liver microsome systems [2]. While methoxsalen is roughly 128-fold more potent, its lack of CYP2A6 vs. CYP3A4 selectivity creates significant drug-drug interaction liabilities. The moderate potency of 4-(chloromethyl)-6,7-dimethoxycoumarin, combined with its distinct selectivity profile relative to methoxsalen, positions it as a valuable tool compound for studying structure-selectivity relationships in coumarin-based CYP2A6 inhibitor development [1].
| Evidence Dimension | CYP2A6 Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 6,400 nM |
| Comparator Or Baseline | Methoxsalen: IC50 ≈ 50 nM (CYP2A6) |
| Quantified Difference | Methoxsalen is ~128-fold more potent, but known to exhibit significant CYP3A4 cross-inhibition; target compound is a moderate inhibitor suitable for selectivity optimization studies |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation; 10 min incubation; plate reader detection |
Why This Matters
This data provides a quantitative benchmark for CYP2A6 inhibition potency, enabling informed compound selection when designing selective CYP2A6 inhibitors or evaluating drug-drug interaction risks in early-stage research.
- [1] BindingDB Entry BDBM50358747 (CHEMBL325917). Inhibition of CYP2A6 in human liver microsomes assessed as inhibition of coumarin 7-hydroxylation. IC50: 6.40E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358747 (accessed 2026-05-03). View Source
- [2] Yamaguchi, Y.; Nishizono, N.; Kobayashi, D.; Yoshimura, T.; Wada, K.; Kobayashi, K.; Oda, K. Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors. Bioorg. Med. Chem. Lett. 2023, 86, 129206. PMID: 36889653. View Source
